

2-Chloro-2-methylbutanal CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-2-methylbutanal

Cat. No.: B14384951

[Get Quote](#)

Technical Guide: 2-Chloro-2-methylbutanal

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information for **2-Chloro-2-methylbutanal**, including its chemical identifiers and computed properties. Due to the limited publicly available experimental data for this specific compound, this guide also includes detailed information on the closely related and more thoroughly studied compound, 2-chloro-2-methylbutane, to serve as a valuable reference and to prevent potential confusion between these two distinct chemical entities.

2-Chloro-2-methylbutanal

IUPAC Name: **2-chloro-2-methylbutanal**[\[1\]](#) CAS Number: 88477-71-8[\[1\]](#)

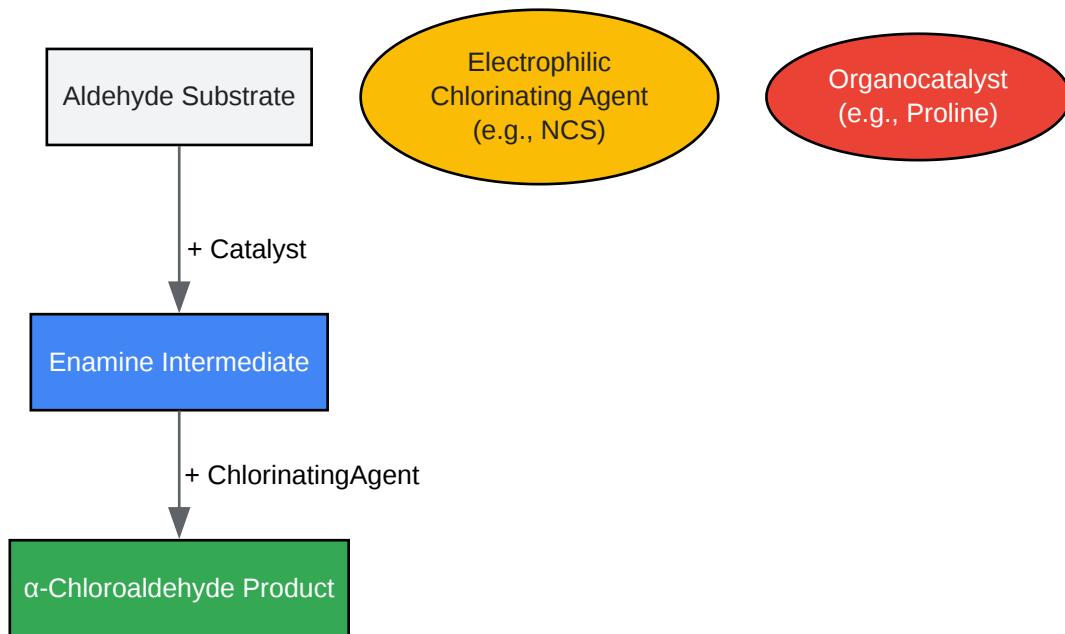
Overview

2-Chloro-2-methylbutanal is an alpha-chloro substituted aldehyde. This class of compounds, characterized by a chlorine atom on the carbon adjacent to the carbonyl group, is recognized for its reactivity and utility as an intermediate in various organic syntheses. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (chloride) makes α -chloroaldehydes valuable synthons. However, specific experimental data for **2-Chloro-2-methylbutanal** is scarce in the current scientific literature.

Physicochemical Properties

Quantitative data for **2-Chloro-2-methylbutanal** is limited to computed values. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C5H9ClO	PubChem[1]
Molecular Weight	120.58 g/mol	PubChem[1]
IUPAC Name	2-chloro-2-methylbutanal	PubChem[1]
CAS Number	88477-71-8	PubChem[1]
SMILES	CCC(C)(C=O)Cl	PubChem[1]
InChI	InChI=1S/C5H9ClO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3	PubChem[1]
InChIKey	MXWKTIUMQXDJTD-UHFFFAOYSA-N	PubChem[1]


Synthesis and Reactivity of α -Chloroaldehydes

While a specific experimental protocol for the synthesis of **2-Chloro-2-methylbutanal** is not readily available, general methods for the synthesis of α -chloroaldehydes have been reported. These methods are crucial for researchers looking to prepare this or similar compounds.

One established method is the direct α -chlorination of aldehydes. This can be achieved using various chlorinating agents. For instance, the use of trichloromethanesulfonyl chloride has been reported as an efficient method for the α -chlorination of aldehydes under mild conditions. Another approach involves the use of N-chlorosuccinimide (NCS) often in the presence of a catalyst.

The reactivity of α -chloroaldehydes is dominated by the two functional groups. The aldehyde can undergo typical reactions such as oxidation, reduction, and nucleophilic addition. The α -chloro position is susceptible to nucleophilic substitution, making these compounds versatile building blocks for introducing a variety of functional groups.

Logical Relationship for α -Chloroaldehyde Synthesis

[Click to download full resolution via product page](#)

Caption: General organocatalytic pathway for the synthesis of α -chloroaldehydes.

2-chloro-2-methylbutane (tert-Amyl chloride)

Disclaimer: The following information pertains to 2-chloro-2-methylbutane, a structural isomer of the requested compound. Due to the extensive availability of data for this compound, it is presented here for comparative purposes and to aid researchers who may be working with related structures.

IUPAC Name: 2-chloro-2-methylbutane CAS Number: 594-36-5

Overview

2-chloro-2-methylbutane, also known as tert-amyl chloride, is a tertiary alkyl halide. It is a colorless liquid and is often used in organic synthesis, for example, as a precursor for the introduction of the tert-amyl group.

Physicochemical and Safety Data

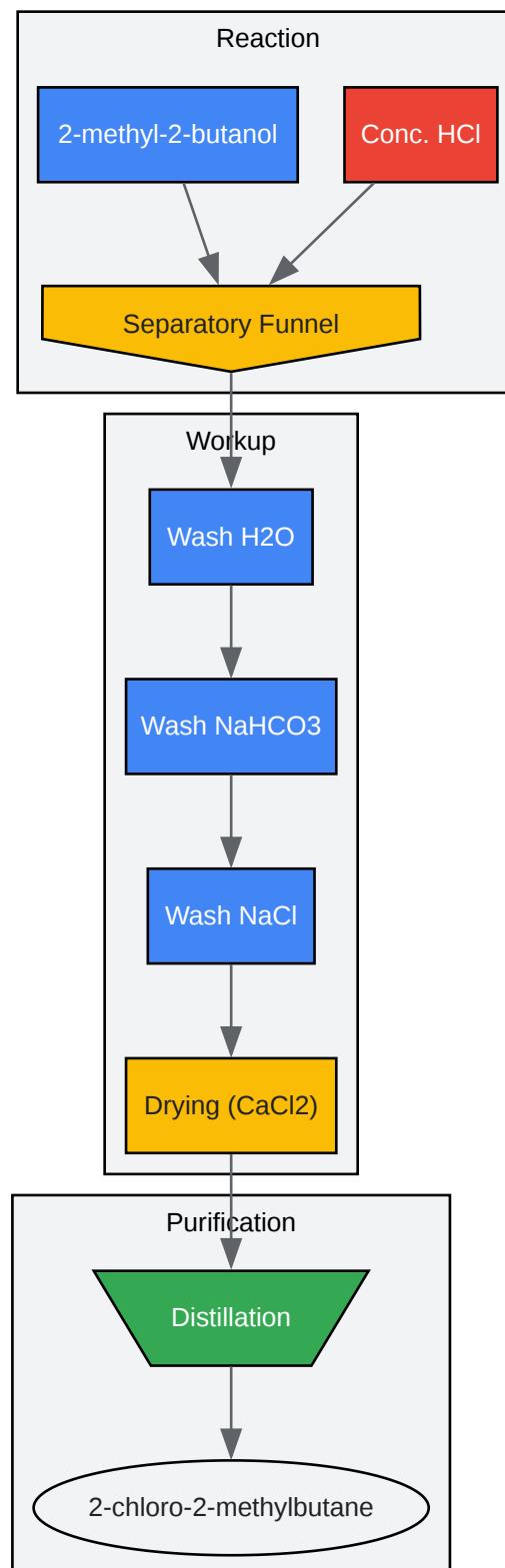
The following table summarizes key properties and safety information for 2-chloro-2-methylbutane.

Property	Value	Source
Molecular Formula	C5H11Cl	Sigma-Aldrich
Molecular Weight	106.59 g/mol	Sigma-Aldrich
Boiling Point	86 °C	ChemicalBook
Density	0.866 g/mL at 25 °C	Sigma-Aldrich
Flash Point	-9 °C	Cole-Parmer[2]
Signal Word	Danger	Sigma-Aldrich
Hazard Statements	Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.	Sigma-Aldrich[3]

Experimental Protocol: Synthesis of 2-chloro-2-methylbutane

A common laboratory preparation of 2-chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol (tert-amyl alcohol) with concentrated hydrochloric acid. This is a classic example of an SN1 reaction.

Materials:


- 2-methyl-2-butanol (tert-amyl alcohol)
- Concentrated hydrochloric acid (12 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous calcium chloride

- Separatory funnel
- Erlenmeyer flasks
- Distillation apparatus

Procedure:

- In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.
- Gently swirl the mixture for a few minutes without the stopper.
- Stopper the funnel and shake for approximately five minutes, frequently venting to release pressure.
- Allow the layers to separate. The upper layer is the organic product.
- Drain the lower aqueous layer.
- Wash the organic layer sequentially with 15 mL of water, two 15 mL portions of saturated sodium bicarbonate solution (vent frequently to release CO₂), and finally with 15 mL of saturated sodium chloride solution.
- Transfer the organic layer to a dry Erlenmeyer flask and add anhydrous calcium chloride to dry the product.
- Decant the dried liquid into a distillation apparatus and perform a simple distillation, collecting the fraction that boils at approximately 85-86 °C.

Experimental Workflow: Synthesis of 2-chloro-2-methylbutane

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of 2-chloro-2-methylbutane.

Conclusion

This technical guide has provided the definitive IUPAC name and CAS number for **2-Chloro-2-methylbutanal**, alongside the limited available computed data. A significant scarcity of experimental data for this compound in the public domain necessitates that researchers exercise caution and potentially rely on general procedures for the synthesis and handling of α -chloroaldehydes. For reference and to avoid confusion, a detailed guide for the related, well-documented compound 2-chloro-2-methylbutane has also been provided. Researchers are encouraged to consult safety data sheets for any chemicals used and to perform thorough literature searches for any new procedures involving these classes of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-chloro-2-methylbutanal | Molport-022-364-939 | Novel [molport.com]
- 2. α -Chloroketone and α -Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [2-Chloro-2-methylbutanal CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14384951#2-chloro-2-methylbutanal-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com